Cas no 887567-04-6 ([1,1'-Biphenyl]-2-acetic acid, 4,4'-bis(trifluoromethyl)-)

[1,1'-Biphenyl]-2-acetic acid, 4,4'-bis(trifluoromethyl)- is a biphenyl derivative featuring trifluoromethyl groups at the 4 and 4' positions, along with an acetic acid substituent at the 2 position. The presence of trifluoromethyl groups enhances its electron-withdrawing properties, making it valuable in organic synthesis and pharmaceutical applications. The compound’s structural rigidity and functional groups contribute to its utility as an intermediate in the development of advanced materials and bioactive molecules. Its stability under various reaction conditions and compatibility with further derivatization make it a versatile building block for researchers. The acetic acid moiety allows for additional functionalization, broadening its applicability in medicinal chemistry and material science.
[1,1'-Biphenyl]-2-acetic acid, 4,4'-bis(trifluoromethyl)- structure
887567-04-6 structure
Product name:[1,1'-Biphenyl]-2-acetic acid, 4,4'-bis(trifluoromethyl)-
CAS No:887567-04-6
MF:C16H10F6O2
MW:348.239825725555
CID:4296088
PubChem ID:11602690

[1,1'-Biphenyl]-2-acetic acid, 4,4'-bis(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-2-acetic acid, 4,4'-bis(trifluoromethyl)-
    • 4,4'-Bis(trifluoromethyl)biphenyl-2-acetic acid
    • YXTBYBLAEFRRJQ-UHFFFAOYSA-N
    • 887567-04-6
    • Inchi: InChI=1S/C16H10F6O2/c17-15(18,19)11-3-1-9(2-4-11)13-6-5-12(16(20,21)22)7-10(13)8-14(23)24/h1-7H,8H2,(H,23,24)
    • InChI Key: YXTBYBLAEFRRJQ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 348.05849853Da
  • Monoisotopic Mass: 348.05849853Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3Ų
  • XLogP3: 4.8

[1,1'-Biphenyl]-2-acetic acid, 4,4'-bis(trifluoromethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A011009722-1g
4,4'-Bis(trifluoromethyl)biphenyl-2-acetic acid
887567-04-6 97%
1g
$1519.80 2023-08-31
Alichem
A011009722-500mg
4,4'-Bis(trifluoromethyl)biphenyl-2-acetic acid
887567-04-6 97%
500mg
$815.00 2023-08-31
Alichem
A011009722-250mg
4,4'-Bis(trifluoromethyl)biphenyl-2-acetic acid
887567-04-6 97%
250mg
$494.40 2023-08-31

Additional information on [1,1'-Biphenyl]-2-acetic acid, 4,4'-bis(trifluoromethyl)-

[1,1'-Biphenyl]-2-acetic acid, 4,4'-bis(trifluoromethyl)-

[1,1'-Biphenyl]-2-acetic acid, 4,4'-bis(trifluoromethyl)- is a highly specialized organic compound with the CAS number 887567-04-6. This compound is characterized by its unique biphenyl structure, where two phenyl rings are connected by a single bond. The presence of the trifluoromethyl groups at the 4 and 4' positions introduces significant electronic effects, making this compound highly versatile in various chemical applications. Recent studies have highlighted its potential in drug discovery and material science due to its ability to modulate biological pathways and enhance material properties.

The synthesis of [1,1'-Biphenyl]-2-acetic acid, 4,4'-bis(trifluoromethyl)- involves a multi-step process that typically begins with the preparation of the biphenyl core. Researchers have employed various methodologies to achieve this, including Suzuki coupling reactions and Friedel-Crafts acylation. The introduction of the trifluoromethyl groups is often achieved through electrophilic substitution or directed metallation strategies. These methods have been optimized in recent years to improve yield and purity, making the compound more accessible for large-scale applications.

In terms of applications, [1,1'-Biphenyl]-2-acetic acid, 4,4'-bis(trifluoromethyl)- has shown promise in the pharmaceutical industry as a lead compound for developing novel drugs. Its ability to interact with various biological targets has been extensively studied. For instance, recent research has demonstrated its potential as an inhibitor of certain kinases involved in cancer progression. Additionally, its unique electronic properties make it a valuable component in organic electronics and optoelectronic devices.

The structural integrity of this compound is further enhanced by the presence of the trifluoromethyl groups. These groups not only increase the molecule's stability but also impart lipophilicity and bioavailability when used in drug design. Recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with biological systems more accurately. This has led to a better understanding of its pharmacokinetics and pharmacodynamics.

From a materials science perspective, [1,1'-Biphenyl]-2-acetic acid, 4,4'-bis(trifluoromethyl)- has been explored as a precursor for advanced polymers and liquid crystals. Its rigid biphenyl structure contributes to high thermal stability and mechanical strength in polymer matrices. Furthermore, its ability to form ordered mesophases makes it an attractive candidate for liquid crystal displays (LCDs) and other optoelectronic applications.

In conclusion, [1,1'-Biphenyl]-2-acetic acid, 4,4'-bis(trifluoromethyl)- (CAS No: 887567-04-6) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in both academic research and industrial development. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing modern science and technology.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited